molecular formula C9H14N2 B033896 N-(2-methylpropyl)pyridin-2-amine CAS No. 111098-36-3

N-(2-methylpropyl)pyridin-2-amine

Cat. No.: B033896
CAS No.: 111098-36-3
M. Wt: 150.22 g/mol
InChI Key: AFJQLYUNOLYPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpropyl)pyridin-2-amine is a secondary amine characterized by a pyridine ring substituted with an amino group at the 2-position, which is further bonded to a 2-methylpropyl (isobutyl) group. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.22 g/mol. The compound’s structure combines the aromaticity of pyridine with the steric bulk of the isobutyl substituent, influencing its physicochemical properties, such as solubility, boiling point, and reactivity.

Properties

CAS No.

111098-36-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-(2-methylpropyl)pyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3,(H,10,11)

InChI Key

AFJQLYUNOLYPON-UHFFFAOYSA-N

SMILES

CC(C)CNC1=CC=CC=N1

Canonical SMILES

CC(C)CNC1=CC=CC=N1

Synonyms

2-Pyridinamine,N-(2-methylpropyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-methylpropyl)pyridin-2-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties Reference
This compound C₉H₁₃N₂ 149.22 2-methylpropyl (isobutyl) Potential ligand/pharmaceutical intermediate; steric bulk may hinder π-π stacking
N-(pyridin-2-ylmethyl)propan-2-amine C₈H₁₂N₂ 136.20 Isopropyl Simpler alkyl chain; used in synthesis of coordination complexes
4-(aminomethyl)-N-cyclopropylpyridin-2-amine C₉H₁₃N₃ 163.22 Cyclopropyl Increased nitrogen content; potential for enhanced hydrogen bonding in drug design
N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride C₉H₁₅N₂·HCl 194.70 Neopentyl (2,2-dimethylpropyl) Hydrochloride salt improves solubility; pharmaceutical applications (e.g., kinase inhibitors)
6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine C₁₈H₂₄N₄ 296.41 Pyrrolidinyl-isobutyl hybrid Conformational rigidity; potential for chiral catalysis or bioactive molecules

Key Structural and Functional Insights

Steric Effects :

  • The 2-methylpropyl group in this compound introduces greater steric hindrance compared to the linear isopropyl group in N-(pyridin-2-ylmethyl)propan-2-amine . This bulkiness may reduce intermolecular interactions (e.g., π-π stacking) but enhance hydrophobic interactions in biological systems.
  • The neopentyl substituent in N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride provides even higher steric shielding, which can improve metabolic stability in drug candidates .

Solubility and Stability :

  • Hydrochloride salts (e.g., N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride) exhibit enhanced water solubility compared to free bases, critical for pharmaceutical formulations .
  • Methyl(2-methylpropyl)amine (C₅H₁₃N), a simpler analog, has lower molecular weight and higher volatility, making it suitable for industrial solvents but requiring stringent safety protocols due to irritation risks .

Complex derivatives like 6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine demonstrate chiral centers and extended conjugation, enabling applications in asymmetric catalysis or as kinase inhibitors .

Coordination Chemistry :

  • Phosphanyl-substituted analogs (e.g., N-Diphenylphosphanyl derivatives) form stable metal complexes due to the pyridin-2-amine moiety’s chelating ability, useful in catalytic systems .

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